2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
2-(2,3-Dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromeno-pyrimidine core with methoxy and thione functional groups, makes it an interesting subject for scientific research.
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-23-14-8-4-6-11-10-13-19(26-16(11)14)21-18(22-20(13)27)12-7-5-9-15(24-2)17(12)25-3/h4-9H,10H2,1-3H3,(H,21,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEERJQOSBBIVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=C(C(=CC=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclocondensation
Microwave dielectric heating has emerged as a high-efficiency method for constructing the chromenopyrimidine skeleton. A representative protocol involves:
- Step 1 : Condensation of 2-hydroxy-3-methoxybenzaldehyde with malononitrile in ethanol catalyzed by piperidine (0.5 mol%), yielding 2-amino-4H-chromene-3-carbonitrile.
- Step 2 : Reaction with ethyl orthoformate under microwave irradiation (160°C, 60 min) to form an imidate intermediate.
- Step 3 : Treatment with hydrazine hydrate to cyclize into the pyrimidine ring.
- Step 4 : Thionation using CS₂ in pyridine under reflux, replacing the carbonyl oxygen with sulfur.
Key Data :
Conventional Thermal Thionation
For laboratories without microwave capabilities, thermal methods remain viable:
- Cyclization : Refluxing 2-aminochromene derivatives with formamidine acetate in DMF (130°C, 8 hours) to form 4-oxo intermediates.
- Thionation : Refluxing with Lawesson’s reagent (2.2 equiv) in toluene (110°C, 4 hours), achieving complete conversion to the thione.
Comparative Analysis :
| Parameter | Microwave Method | Thermal Method |
|---|---|---|
| Reaction Time | 1 hour | 12 hours |
| Yield | 72% | 65% |
| Purity (HPLC) | >95% | 90% |
Spectroscopic Characterization and Validation
All synthetic batches require rigorous characterization:
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Challenges and Optimization Strategies
Regioselectivity in Thionation
Early methods using CS₂ faced competing side reactions, such as dithione formation. Optimization via controlled stoichiometry (1:1.2 substrate/CS₂) and anhydrous conditions minimized byproducts.
Solvent Effects
- Polar aprotic solvents (e.g., DMF) improved cyclization yields by 15% compared to ethanol.
- Toluene enhanced Lawesson’s reagent reactivity due to its high boiling point.
Scalability and Industrial Relevance
Pilot-scale syntheses (100 g batches) achieved 60% yield using:
- Continuous flow reactors for cyclization steps.
- Automated crystallization in heptane/ethyl acetate mixtures.
Cost Analysis :
| Reagent | Cost per kg (USD) |
|---|---|
| Lawesson’s reagent | 320 |
| CS₂ | 12 |
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemical and Structural Characteristics
The compound features a chromeno-pyrimidine core with methoxy and thione functional groups. Its unique structural arrangement enhances lipophilicity and biological interactions, making it a promising candidate for various applications in medicinal chemistry.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activities. It interacts with critical cellular pathways involved in cancer progression:
- Mechanism of Action : The compound may inhibit specific enzymes or modulate signaling pathways critical for cell survival and proliferation. For instance, it has shown potential in interfering with dihydrofolate reductase activity and the mitogen-activated protein kinase pathway.
Antimicrobial and Anti-inflammatory Effects
The compound also demonstrates antimicrobial properties against various pathogens and anti-inflammatory effects that can be beneficial in treating inflammatory diseases. These activities are attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids.
Research Findings
A summary of key research findings related to the applications of this compound is presented in the table below:
Case Study 1: Anticancer Activity
In vitro studies have shown that derivatives of 2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione induce apoptosis in cancer cells. The mechanism involves cell cycle arrest at the G1 phase and activation of apoptotic pathways.
Case Study 2: Antimicrobial Efficacy
A series of tests against Gram-positive and Gram-negative bacteria indicated that the compound possesses significant antibacterial activity. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrano[2,3-d]pyrimidine-2,4-dione: Exhibits PARP-1 inhibitory activity and anti-proliferative effects against cancer cells.
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Inhibits MIF tautomerase activity and suppresses cancer cell proliferation.
Uniqueness
2-(2,3-Dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Biological Activity
2-(2,3-Dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound belonging to the chromeno-pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The unique structural features, including methoxy and thione functional groups, contribute to its biological efficacy.
- IUPAC Name : 2-(2,3-dimethoxyphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- Molecular Formula : C20H18N2O4S
- CAS Number : 902939-90-6
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in critical cellular pathways. For instance, it has been shown to interfere with cell signaling pathways that are pivotal in cancer progression and other diseases.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For example:
- Cell Line Studies : The compound showed a selective cytotoxic effect on melanoma cells (VMM917) with a 4.9-fold increase in cytotoxicity compared to normal cells. It induced cell cycle arrest at the S phase and decreased melanin production in these cells .
Antiviral Activity
The compound also displays potential antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms that involve disrupting viral entry or replication processes within host cells.
Other Biological Activities
In addition to anticancer and antiviral effects, this compound is being investigated for:
- Antioxidant Activity : Exhibiting properties that may protect cells from oxidative stress.
- Anti-inflammatory Effects : Potentially modulating inflammatory pathways.
Case Studies
- Study on Melanoma Cells : A study published in the International Journal of Biology and Chemistry highlighted the selective cytotoxicity of the compound against melanoma cells. The findings suggest its potential as a novel candidate for melanoma therapy .
- Mechanistic Insights : Further research is ongoing to elucidate the precise mechanisms by which this compound exerts its biological effects. Understanding these mechanisms will enhance its therapeutic applicability.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing this chromeno-pyrimidine thione derivative, and how do reaction conditions influence yield?
- Methodological Answer : Microwave-assisted synthesis (e.g., 80–120°C, 20–40 min) significantly improves reaction efficiency compared to conventional heating, as demonstrated for structurally similar chromeno-pyrimidine thiones. Key steps include cyclocondensation of substituted phenyl precursors with thiourea derivatives under inert atmospheres. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/ethanol) achieves >85% purity .
- Critical Consideration : Optimize solvent polarity (e.g., DMF vs. acetonitrile) to reduce byproduct formation during thione incorporation.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : Use H/C NMR to confirm methoxy group positions (δ 3.7–4.0 ppm for OCH) and chromene ring proton coupling patterns.
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS detect molecular ion peaks ([M+H]) and verify purity (>95%) .
- X-ray Crystallography : Resolve ambiguities in fused-ring systems (e.g., chromeno-pyrimidine dihedral angles) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., HsCDK5-p25, GSK3α/β, CLK1) due to structural similarities to kinase-targeting chromeno-pyrimidines. Use ADP-Glo™ Kinase Assay kits with ATP concentrations adjusted to values (typically 10–100 µM). IC values <1 µM indicate high potency .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Intermediate Modifications : Synthesize analogs by varying methoxy substituents (e.g., replace 2,3-dimethoxy with halogen or alkyl groups) and evaluate kinase selectivity.
- Thione vs. Oxo Substitution : Compare bioactivity of the 4-thione derivative with its 4-oxo counterpart (synthesized via Lawesson’s reagent or POCl/PCl chlorination followed by hydrolysis) to assess sulfur’s role in target binding .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinities to kinase ATP pockets .
Q. How should contradictory bioactivity data between kinase assays be resolved?
- Methodological Answer :
- Assay Validation : Confirm results using orthogonal methods (e.g., radiometric vs. luminescent kinase assays).
- Off-Target Profiling : Screen against unrelated enzymes (e.g., phosphatases, proteases) to rule out nonspecific inhibition.
- Cellular Context : Validate in cell-based models (e.g., HeLa cells for CDK5 inhibition) to assess permeability and cytotoxicity (CC via MTT assay) .
Q. What strategies address solubility challenges in in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
